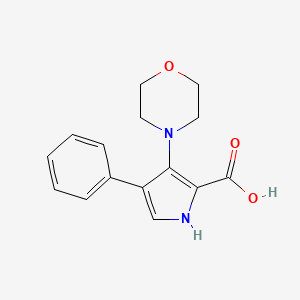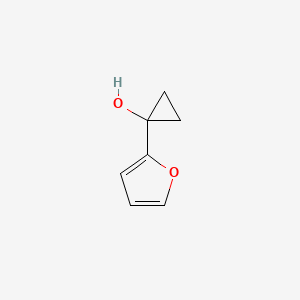
(4S,4'S)-2,2'-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a propane bridge and substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of the Propane Bridge: The propane bridge is introduced through a coupling reaction, often using reagents like alkyl halides or tosylates.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to a variety of phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the synthesis of fine chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for various applications, including materials science and polymer chemistry.
Mecanismo De Acción
The mechanism by which (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and functional groups enable it to form specific interactions, influencing biological pathways and catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with an ethane bridge instead of propane.
(4S,4’S)-2,2’-(Butane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): Features a butane bridge, leading to different steric and electronic properties.
Uniqueness
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific bridge length and the resulting spatial arrangement of the oxazole rings and phenyl groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs.
By understanding the detailed properties and applications of (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H22N2O2/c1-2-17(20-22-18(13-24-20)15-9-5-3-6-10-15)21-23-19(14-25-21)16-11-7-4-8-12-16/h3-12,17-19H,2,13-14H2,1H3/t18-,19-/m1/s1 |
Clave InChI |
SHWZXQYFRCZGHB-RTBURBONSA-N |
SMILES isomérico |
CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
SMILES canónico |
CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
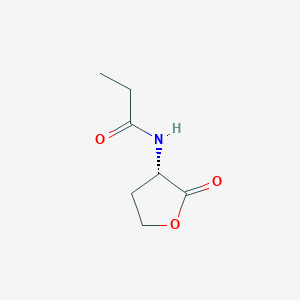
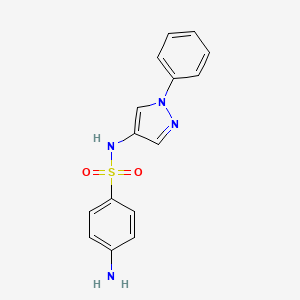
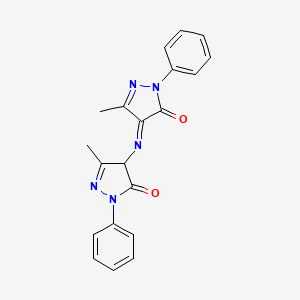
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
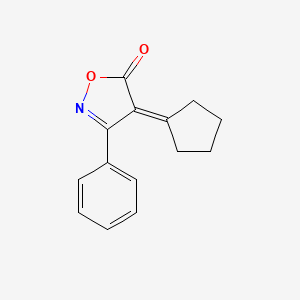
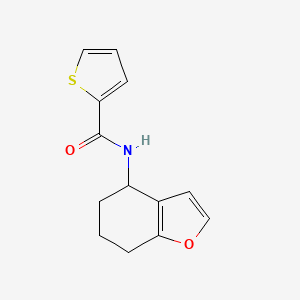
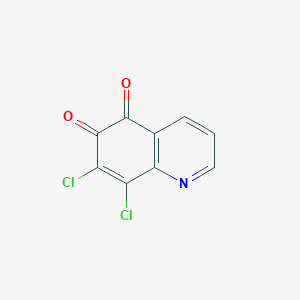
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
